Cefacetrile

概要

説明

セファセトリルは、セファセトリルとしても知られており、第1世代セファロスポリン系抗生物質です。グラム陽性菌およびグラム陰性菌の幅広い感染症に対して有効です。セファセトリルは主に獣医学、特に泌乳牛の乳腺炎治療に使用されます。 静菌性抗生物質であり、直接殺すのではなく、細菌の増殖と複製を阻害します .

準備方法

合成経路と反応条件

セファセトリルは、7-アミノセファロスポラン酸(7-ACA)を、トリブチルアミンなどの塩基の存在下でシアノアセチルクロリドと反応させることによって合成されます。 反応は通常、有機溶媒中で制御された温度条件下で行われ、中間体と最終生成物の安定性を確保します .

工業的生産方法

工業的な設定では、セファセトリルの生産には、実験室での合成と同様の方法が使用されますが、効率と収率を最適化した大規模合成が使用されます。このプロセスには、最終生成物が製薬基準を満たすようにするための厳格な精製工程が含まれます。 結晶化、ろ過、クロマトグラフィーなどの技術は、セファセトリルの精製によく使用されます .

化学反応の分析

反応の種類

セファセトリルは、次のようないくつかの種類の化学反応を起こします。

加水分解: セファセトリルのエステル結合とアミド結合は、酸性または塩基性条件下で加水分解され、分子の分解につながります。

酸化と還元: セファセトリル自体は酸化還元反応には通常関与しませんが、その安定性は酸化環境の影響を受ける可能性があります。

置換: セファセトリルのシアノ基は、求核置換反応に参加できますが、これは生物学的文脈ではあまり一般的ではありません。

一般的な試薬と条件

加水分解: 通常、高温で酸性または塩基性の溶液。

酸化: 過酸化水素や分子状酸素などの酸化剤。

置換: 穏やかな条件下でアミンやチオールなどの求核剤。

生成される主な生成物

加水分解: 7-アミノセファロスポラン酸とシアノ酢酸誘導体の生成につながります。

酸化: 条件に応じて、スルホキシドまたはスルホンが生成される可能性があります。

置換: 使用する求核剤に応じて、さまざまな置換誘導体が生成されます。

科学研究への応用

セファセトリルは、科学研究にいくつかの応用があります。

化学: セファロスポリンとその誘導体の反応性を研究するためのモデル化合物として使用されます。

生物学: 細菌の耐性メカニズムとベータラクタム系抗生物質の有効性に関する研究で使用されます。

医学: セファセトリルの研究は、薬物動態、薬力学、獣医学的用途を超えた潜在的な治療用途に焦点を当てています。

科学的研究の応用

Cefacetrile has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.

Biology: Employed in studies investigating bacterial resistance mechanisms and the efficacy of beta-lactam antibiotics.

Medicine: Research on this compound focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic uses beyond veterinary applications.

Industry: Used in the development of new formulations and delivery methods for antibiotics

作用機序

セファセトリルは、細菌細胞壁の内膜に位置するペニシリン結合タンパク質(PBP)に結合することで抗菌作用を発揮します。これらのタンパク質は、細胞壁の合成と再構築の最終段階に不可欠です。 PBPを阻害することにより、セファセトリルは細菌細胞壁の重要な構成要素であるペプチドグリカン合成を阻害し、細胞溶解と細菌の増殖阻害につながります .

類似化合物との比較

セファセトリルは、セファロチンやセファロリジンなどの他の第1世代セファロスポリンと類似しています。獣医学的用途で特に有効な独自の特性を備えています。

セファロチン: 類似した活性のスペクトルを持つ別の第1世代セファロスポリンですが、薬物動態が異なります。

セファロリジン: ネフロ毒性が知られており、セファセトリルと比較して使用が制限されています。

セファセトリルの独自のシアノ基は、異なる化学反応性と安定性を提供し、特定の状況で価値のある抗生物質となります .

さらに質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!

生物活性

Cefacetrile is a first-generation cephalosporin antibiotic known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, clinical applications, and recent research findings, including case studies and data tables.

Pharmacological Properties

Mechanism of Action

this compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall, disrupting the final stages of cell wall synthesis which leads to cell lysis mediated by autolytic enzymes such as autolysins. This mechanism is crucial for its bactericidal activity against susceptible organisms .

Spectrum of Activity

this compound is effective against a variety of bacteria:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

Its efficacy can vary among different bacterial strains, with generally higher effectiveness noted against Gram-positive species compared to Gram-negative ones .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed following administration.

- Volume of Distribution : Approximately 0.2 to 0.5 L/kg.

- Protein Binding : 23% to 38%.

- Half-life : Approximately 1.2 hours, indicating a relatively short duration of action.

- Excretion : Primarily eliminated via renal pathways .

Clinical Applications

This compound has been utilized in various clinical settings, particularly in treating infections in livestock and dairy cattle. A notable study investigated its use in treating clinical endometritis (CE) in dairy cows. In this study, 42 cows were divided into treatment groups receiving either this compound combined with rifaximin or other antibiotic protocols. The results indicated a clinical cure rate of around 70%, suggesting that this compound's combination with rifaximin may enhance reproductive performance in affected cows .

Study on Clinical Endometritis in Dairy Cows

A recent study evaluated the effectiveness of this compound when used in combination with rifaximin for treating CE in dairy cows:

- Sample Size : 42 cows with CE

- Treatment Groups :

- Group A: this compound + Rifaximin (n=10)

- Group B: Ceftiofur crystalline free acid (CCFA) (n=13)

- Control Group: Healthy cows (n=36)

| Treatment Group | Clinical Cure Rate (%) | Notes |

|---|---|---|

| This compound + Rifaximin | 70% | Improved reproductive performance noted |

| Ceftiofur CCFA | Similar rates | Comparable effectiveness to this compound |

| Control Group | N/A | No clinical symptoms |

The study concluded that the this compound-rifaximin combination could potentially improve conception rates and reduce the number of services needed per conception .

Comparative Analysis

A comparative analysis was conducted to assess the risks associated with different antibiotics, including this compound. This case-control study revealed that patients receiving antibiotics had higher rates of Clostridium difficile infections compared to controls. Specific data regarding this compound's association with such risks were not highlighted; however, it underscores the need for careful antibiotic stewardship .

特性

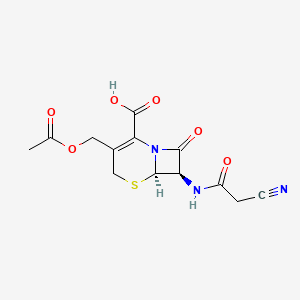

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYMAQUWDLIUPV-BXKDBHETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022779 | |

| Record name | Cephacetrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefacetrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.43e+00 g/L | |

| Record name | Cefacetrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |

| Record name | Cefacetrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10206-21-0 | |

| Record name | Cefacetrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10206-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefacetrile [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010206210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefacetrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephacetrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefacetrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHACETRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDM21QQ344 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefacetrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-170 | |

| Record name | Cefacetrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cephacetrile, a first-generation cephalosporin antibiotic, targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). [, , ] This inhibition disrupts the formation of peptidoglycan, a crucial component of the bacterial cell wall, ultimately leading to cell lysis and bacterial death.

A: Cephacetrile has the molecular formula C16H16N4O5S and a molecular weight of 376.40 g/mol. []

A: While specific spectroscopic data is not extensively discussed in the provided research, high-performance liquid chromatography (HPLC) methods have been developed for the characterization and quantification of Cephacetrile. []

A: Research indicates that Cephacetrile sodium injection exhibited compatibility issues with certain additives in 5% glucose solution. Specifically, Kanamycin sulfate, Vistamycin, Futraful, Diamox, Neophyllin, Meylon, Stronger Neo Minophagen C, Proteamin 12X, 5-FU, and Urokinase were found to accelerate Cephacetrile degradation. []

ANone: Cephacetrile itself is not known to possess catalytic properties. Its primary function is as an antibiotic targeting bacterial PBPs.

ANone: The provided research does not delve into computational chemistry or modeling studies conducted on Cephacetrile.

A: Research suggests that encapsulated forms of Cephacetrile, when suspended in specific oil bases, demonstrate sustained release properties. These formulations maintain constant drug concentrations for extended periods compared to conventional formulations, indicating improved stability and prolonged release. []

ANone: The provided research predates contemporary SHE (Safety, Health, and Environment) regulations. Hence, specific details on current SHE compliance for Cephacetrile are not discussed.

A: Studies in various animal models, including rats, rabbits, and cows, show that Cephacetrile is rapidly absorbed after intramuscular injection, reaching peak plasma levels within 20-60 minutes. [, ] It exhibits limited penetration into the brain and normal milk but achieves therapeutic concentrations in inflammatory exudates and synovial fluid. [, , , ]

A: Cephacetrile is primarily metabolized to its active metabolite, desacetylcephacetrile. [] Both the parent compound and its metabolite are predominantly excreted in the urine. [, ] The half-life of Cephacetrile is approximately 1-1.5 hours in individuals with normal renal function but can be significantly prolonged in patients with renal impairment. [, , ]

A: Cephacetrile has been studied for the treatment of various infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and pelvic inflammatory disease. [, , ] Studies suggest efficacy in treating these infections, although its overall clinical utility compared to other cephalosporins requires further investigation. []

A: Resistance to Cephacetrile can arise from several mechanisms, primarily the production of beta-lactamases, enzymes that hydrolyze the beta-lactam ring of cephalosporins. [, ] Reduced outer membrane permeability and efflux pumps can also contribute to resistance. []

A: Cross-resistance is a concern with beta-lactam antibiotics. While not extensively discussed in the provided research for Cephacetrile, it's likely that strains resistant to Cephacetrile may exhibit cross-resistance to other cephalosporins, especially those within the same generation. []

ANone: The provided research focuses primarily on the pharmacokinetic properties and antibacterial efficacy of Cephacetrile. Specific drug delivery and targeting strategies are not explored.

ANone: The provided research does not delve into the use of biomarkers for predicting Cephacetrile efficacy or monitoring treatment response.

A: Researchers have utilized various analytical techniques to determine Cephacetrile concentrations in different matrices. These include high-performance liquid chromatography (HPLC) [], microbiological assays [], and thin-layer chromatography (TLC). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。